molecular formula C12H10O2 B3059531 5-Benzyl-2-furaldehyde CAS No. 52341-98-7

5-Benzyl-2-furaldehyde

Cat. No. B3059531
CAS RN: 52341-98-7
M. Wt: 186.21 g/mol
InChI Key: BEMMSXOPWRZIOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Benzyl-2-furaldehyde involves the reaction of 2-aminobenzimidazole with 5-(substituted phenyl)-2-furaldehyde in ethanol as the solvent. The reaction proceeds under reflux conditions with glacial acetic acid as a catalyst . The synthetic route is depicted below:

Scientific Research Applications

Spectroscopic and Theoretical Investigations

  • Electronic Structure Analysis : 5-(Hydroxymethyl)-2-furaldehyde, a biologically significant compound, has been characterized using spectroscopic techniques and high-level quantum chemical calculations. Its molecular geometry, vibrational properties, electronic properties, and chemical shifts were analyzed through Density Functional Theory (DFT) (Rajkumar et al., 2020).

Analytical Techniques in Food Processing

  • Chromatography in Food Analysis : 5-Hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde (2-FA), important indices of deteriorative changes in processed foods, were separated and determined in fruit juices using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Arylation : An efficient method for the direct arylation of 2-furaldehyde to produce 5-aryl-2-formylfuran derivatives was developed. This method employed functionalized aryl halides and palladium(II) chloride under mild conditions (Mcclure et al., 2001).
  • Hydrogenation for Biodiesel Production : 5-Hydroxymethyl-2-furaldehyde was hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) using a Ru(OH)x/ZrO2 catalyst. This process is significant for potential biodiesel production (Han et al., 2016).

Organic Synthesis and Natural Products

  • Diarylheptanoids Synthesis : Starting from 2-furaldehyde, natural diarylheptanoids were synthesized, showcasing the versatility of 2-furaldehyde in organic synthesis (Secinti & SeÇen, 2015).

Photocatalysis and Environmental Applications

  • Selective Oxidation in Water : 5-(Hydroxymethyl)-2-furaldehyde was selectively oxidized to 2,5-furandicarbaldehyde in aqueous medium using TiO2 nanoparticles, highlighting its potential in environmental applications (Yurdakal et al., 2013).

properties

IUPAC Name

5-benzylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMMSXOPWRZIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497370
Record name 5-Benzylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-furaldehyde

CAS RN

52341-98-7
Record name 5-Benzylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized from 5-formylfuran-2-ylboronic acid (0.80 g, 5.7 mmol) and benzyl diethyl phosphate (1.5 g, 6.3 mmol) using the same conditions used to synthesize 4-(4-chlorobenzyl)thiophene-2-carbaldehyde. Purification by flash chromatography yielded 5-benzyl-furan-2-carbaldehyde as a brown solid (0.37 g, 65%). 1H NMR (400 MHz, CDCl3) δ ppm 9.56 (s, 1H) 7.29-7.38 (m, 3H) 7.24-7.28 (m, 2H) 7.17 (d, J=3.5 Hz, 1H) 6.19 (d, J=3.6 Hz, 1H) 4.07 (s, 2H).
Quantity
0.8 g
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reactant
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1.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The resulting 2-(5-benzyl-furan-2-yl)-[1,3]dioxolane (3.8 g, 16.5 mmol) was suspended in a mixture solution of methanol (15 mL), tetrahydrofuran (10 mL) and 2N hydrochloric acid (15 mL), and the solution was stirred at room temperature for 2 hours. Ethyl acetate and an aqueous solution of sodium bicarbonate were added to the reaction solution, which was then partitioned, the organic layer was washed with water twice and dried over anhydrous sodium sulfate. The solvent was evaporated, and the title compound (2.5 g, 13 mmol) was obtained as a brown oil.
Name
2-(5-benzyl-furan-2-yl)-[1,3]dioxolane
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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